molecular formula C5H9BO2 B1630760 Cyclopenten-1-ylboronic acid CAS No. 850036-28-1

Cyclopenten-1-ylboronic acid

Cat. No.: B1630760
CAS No.: 850036-28-1
M. Wt: 111.94 g/mol
InChI Key: UZBHNSVUMGIKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenten-1-ylboronic acid is an organic compound with the molecular formula C5H9BO2. It is a boronic acid derivative, characterized by a cyclopentene ring attached to a boronic acid group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenten-1-ylboronic acid can be synthesized through several methods, including the reaction of cyclopentene with boronic acid derivatives under specific conditions. One common method involves the use of diboronic acid and a suitable catalyst to facilitate the formation of the boronic acid group.

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale chemical reactions that involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product is obtained efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: Cyclopenten-1-ylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used to substitute the boronic acid group.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives.

  • Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce a variety of this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopenten-1-ylboronic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in the study of enzyme mechanisms and as a probe in biological systems.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

  • Industry: It is utilized in the production of materials and chemicals that require specific boronic acid functionalities.

Mechanism of Action

Cyclopenten-1-ylboronic acid is similar to other boronic acid derivatives, such as phenylboronic acid and cyclohexenylboronic acid. its unique cyclopentene ring structure provides distinct reactivity and properties compared to these compounds. The presence of the five-membered ring enhances its stability and reactivity in certain chemical reactions.

Comparison with Similar Compounds

  • Phenylboronic Acid: A boronic acid derivative with a phenyl ring.

  • Cyclohexenylboronic Acid: A boronic acid derivative with a cyclohexene ring.

  • 3-Methyl-2-buten-2-ylboronic Acid: A boronic acid derivative with a different alkene structure.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

cyclopenten-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO2/c7-6(8)5-3-1-2-4-5/h3,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBHNSVUMGIKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397507
Record name cyclopenten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850036-28-1
Record name cyclopenten-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclopent-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenten-1-ylboronic acid
Reactant of Route 2
Cyclopenten-1-ylboronic acid
Reactant of Route 3
Cyclopenten-1-ylboronic acid
Reactant of Route 4
Cyclopenten-1-ylboronic acid
Reactant of Route 5
Cyclopenten-1-ylboronic acid
Reactant of Route 6
Cyclopenten-1-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.